
tert-Butyl 4,6-dichloro-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4,6-dichloro-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of tert-butyl, dichloro, and methylnicotinate groups in its structure
Vorbereitungsmethoden
The synthesis of tert-Butyl 4,6-dichloro-2-methylnicotinate typically involves the esterification of 4,6-dichloro-2-methylnicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 4,6-dichloro-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, ammonia, or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4,6-dichloro-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinates.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4,6-dichloro-2-methylnicotinate can be compared with other similar compounds, such as:
tert-Butyl 2,6-dichloro-4-methylnicotinate: This compound has a similar structure but differs in the position of the methyl group.
tert-Butyl 4,6-dichloro-3-methylnicotinate: Another similar compound with a different position of the methyl group.
tert-Butyl 4,6-dichloro-2-ethylnicotinate: This compound has an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C11H13Cl2NO2 |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
tert-butyl 4,6-dichloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6-9(7(12)5-8(13)14-6)10(15)16-11(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
QAJRQLGRPYWCGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



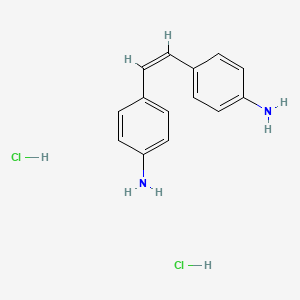
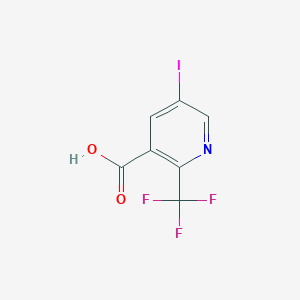
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)

![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
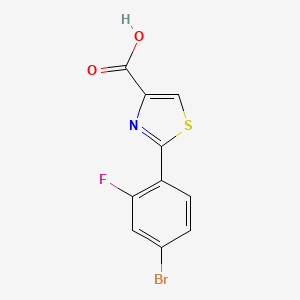
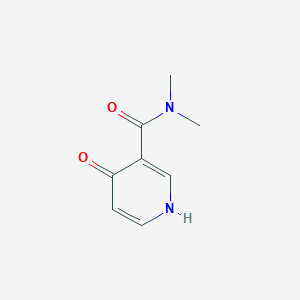
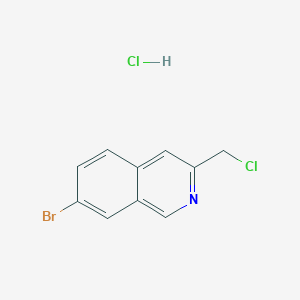

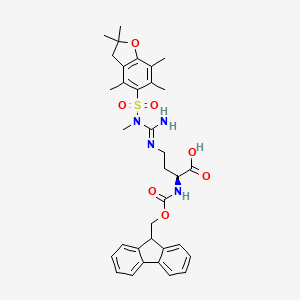
![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)
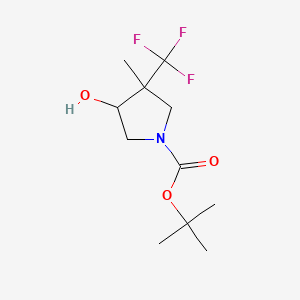
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)
